molecular formula C12H15NO6 B1195677 Benaxibine CAS No. 27661-27-4

Benaxibine

Cat. No.: B1195677
CAS No.: 27661-27-4
M. Wt: 269.25 g/mol
InChI Key: HLDUHCYBUVVDOT-GZBOUJLJSA-N
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Preparation Methods

Benaxibine can be synthesized through various synthetic routes. One common method involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency .

Chemical Reactions Analysis

Benaxibine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the compound.

Properties

CAS No.

27661-27-4

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid

InChI

InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)/t8-,9+,10-,11?/m1/s1

InChI Key

HLDUHCYBUVVDOT-GZBOUJLJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O

SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O

27661-27-4

Related CAS

72782-43-5 (hydrochloride salt)

Synonyms

4-(D-xylosylamino)benzoic acid
4-(D-xylosylamino)benzoic acid, sodium salt
4-aminobenzoic acid-N-xyloside
4-aminobenzoic acid-N-xyloside, sodium salt
K 247
K-247
p-(xylosylamino)benzoic acid
para-aminobenzoic acid-N-D-xyloside
sodium-4-aminobenzoic acid-N-xyloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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